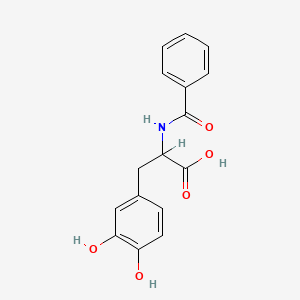

N-Benzoyl-3-hydroxy-DL-tyrosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Benzoyl-3-hydroxy-DL-tyrosine is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that NBHT and its derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds related to NBHT can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of tyrosine have shown promising results against Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Tyrosine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| W6 (related to NBHT) | S. aureus | 5.19 µM |

| W1 (related to NBHT) | Klebsiella pneumoniae | 5.08 µM |

Anticancer Properties

NBHT has been investigated for its anticancer potential, particularly in targeting colorectal carcinoma cell lines. Studies have shown that certain derivatives exhibit cytotoxic effects comparable to standard chemotherapeutic agents, suggesting that NBHT may serve as a lead compound for developing new anticancer drugs .

Table 2: Anticancer Activity of Tyrosine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| W17 (related to NBHT) | HCT116 (Colorectal) | 4.12 |

| 5-FU (Standard) | HCT116 | 7.69 |

Bioorthogonal Chemistry

Bioorthogonal chemistry involves reactions that can occur inside living systems without interfering with native biochemical processes. NBHT's structure allows it to participate in bioorthogonal reactions, making it a valuable tool for drug delivery and imaging applications.

Drug Delivery Systems

The ability of NBHT to form stable conjugates with biomolecules facilitates targeted drug delivery systems. By attaching therapeutic agents to NBHT, researchers can enhance the specificity and efficacy of treatments while minimizing side effects .

Imaging Applications

NBHT can be utilized in imaging techniques due to its ability to selectively bind to specific biomolecules. This characteristic is particularly useful in tracking biological processes in real-time within living organisms .

Functionalization and Conjugation

Recent advancements in functionalizing tyrosine residues have highlighted the importance of compounds like NBHT in protein modification and drug development.

Selective Modification

NBHT can be used as a platform for selectively modifying proteins at tyrosine residues, which is crucial for understanding protein function and developing new therapeutics . This selective modification can enhance the stability and pharmacokinetics of therapeutic proteins.

Table 3: Recent Advances in Tyrosine Functionalization

| Methodology | Application |

|---|---|

| Pd-catalyzed ortho-olefination | Protein stabilization |

| Enzymatic cleavage at Tyr sites | Targeted drug delivery |

Analyse Chemischer Reaktionen

Amidation Reactions

N-Benzoyl-3-hydroxy-DL-tyrosine can undergo amidation to form peptide bonds or modified derivatives. For example:

-

Reaction Conditions :

-

Workup : The reaction mixture is washed with aqueous citric acid, sodium bicarbonate, and sodium chloride solutions before solvent evaporation .

Hydrolysis and Amidation of Derivatives

Patent studies describe the preparation of amido-ether tyrosine derivatives via selective hydrolysis:

-

Hydrolysis Conditions :

-

Example : N-O-Diacyl tyrosine derivatives react with haloalkylamines in organic solvents to form diamidic derivatives .

Amidation Pathways

The benzoyl group facilitates amidation by activating the amino group. A general mechanism involves:

-

Nucleophilic Attack : The amino group attacks the carbonyl carbon of the benzoyl moiety.

-

Elimination : Water or other leaving groups are expelled to form the amide bond.

Tyrosine-Click Reaction

This compound can participate in bioconjugation via the tyrosine-click reaction , which exploits the reactivity of phenolic hydroxyl groups:

Substrate in Metabolic Pathways

As a tyrosine derivative, it interacts with enzymes involved in neurotransmitter biosynthesis (e.g., tyrosine hydroxylase) .

-

Example : NTBC metabolites (e.g., cyclohexane-1,3-dione) reduce l-tyrosine levels by inhibiting downstream enzymes .

Role in Tryptophan Synthase

While not directly involved, studies on tryptophan synthase (TrpAB) highlight the broader role of aromatic amino acids in enzymatic reactions:

-

Mechanism : PLP-dependent catalysis of indole and serine to form tryptophan .

-

Implications : Structural insights from TrpAB inform strategies for modifying this compound analogs .

Chromogenic Reactions

Benzoyltyrosine ethyl ester (a derivative) acts as a chromogenic compound, enabling colorimetric detection .

Functional Group Modifications

-

Silylation : Trimethylsilylation (TMS) protects hydroxyl groups for analytical purposes .

-

Amide Formation : N-Benzoyl groups enable peptide bond formation, critical for drug development .

Table 1: Amidation Reaction Conditions

| Parameter | Details | Source |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | |

| Temperature | 0°C to room temperature | |

| Workup | Successive washing with citric acid, bicarbonate, and NaCl solutions |

Table 2: Hydrolysis of Amido-Ether Derivatives

| Factor | Details | Source |

|---|---|---|

| Base | Alkaline hydroxides, carbonates, or bicarbonates | |

| Temperature | 20–60°C | |

| Time | 2–24 hours |

Table 3: Tyrosine-Click Reaction Parameters

| Parameter | Details | Source |

|---|---|---|

| Reagent | Diazodicarboxylate derivatives (e.g., PTAD) | |

| Medium | Aqueous solution | |

| Reaction Type | [4+2] Ene-type cycloaddition |

Research Findings and Implications

-

Metabolic Interactions : NTBC metabolites reduce l-tyrosine levels by 34–59%, influencing neurotransmitter pathways .

-

Therapeutic Potential : Structural modifications (e.g., amidation) enhance stability and bioavailability for drug development .

-

Analytical Tools : Chromogenic derivatives enable rapid detection in biochemical assays .

Eigenschaften

CAS-Nummer |

33515-36-5 |

|---|---|

Molekularformel |

C16H15NO5 |

Molekulargewicht |

301.29 g/mol |

IUPAC-Name |

2-benzamido-3-(3,4-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C16H15NO5/c18-13-7-6-10(9-14(13)19)8-12(16(21)22)17-15(20)11-4-2-1-3-5-11/h1-7,9,12,18-19H,8H2,(H,17,20)(H,21,22) |

InChI-Schlüssel |

WGTPJOPXQRPTDE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O |

Key on ui other cas no. |

33515-38-7 38250-04-3 33515-36-5 |

Sequenz |

X |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.